![molecular formula C20H17NO3 B066546 (R)-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid CAS No. 163438-05-9](/img/structure/B66546.png)

(R)-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid

Vue d'ensemble

Description

Synthesis Analysis

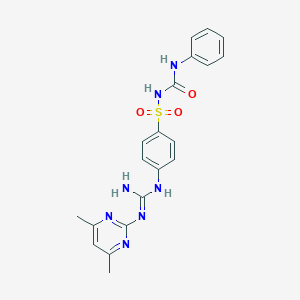

The synthesis of 2-(N-naphthylamido)benzoic acid, a closely related compound, involves the reaction of phthalic anhydride with naphthylamine in glacial acetic acid at room temperature. This process yields complexes with a general formula indicating a wide range of possible derivatives and highlighting the compound's versatile synthetic accessibility (Shahid, Ali, & Shahzadi, 2009).

Molecular Structure Analysis

Research on related naphthalene derivatives emphasizes the significance of molecular structure in determining the compound's chemical reactivity and interaction potential. The crystal structure of a related compound, 5-Methyl-1-(1-naphthyl)-1,2,3-triazol-4-carboxyl acid, illustrates the compound's molecular geometry and intermolecular interactions, which are crucial for understanding its chemical behavior (Liu et al., 2009).

Chemical Reactions and Properties

The compound's reactivity has been illustrated through its hydrolysis study, where the hydrolysis rate of 1-N-naphthylphthalamic acid (Naptalam) was measured, demonstrating the compound's behavior under various pH conditions and highlighting its chemical stability and reactivity (Granados, Nassetta, & Rossi, 1995).

Physical Properties Analysis

Physical properties such as solubility, thermal stability, and molecular weight are critical for the application of "(R)-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid" in various domains. Studies on related polyamides derived from aromatic dicarboxylic acids have shown these materials possess good solubility in organic solvents and exhibit high thermal stability, which might also reflect the behavior of the compound (Gutch, Banerjee, & Jaiswal, 2003).

Chemical Properties Analysis

The chemical properties of "(R)-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid" can be inferred from studies on similar compounds, where the interaction with other chemicals, reactivity under different conditions, and potential for forming complexes have been explored. For instance, the enzymatic hydrolysis at specific tissue sites in Arabidopsis thaliana seedlings of Naphthylphthalamic acid highlights its biochemical interactions and degradation pathways (Murphy & Taiz, 1999).

Applications De Recherche Scientifique

Hydrolysis and Reactivity

A study by Granados, Nassetta, and Rossi (1995) investigated the hydrolysis rate of 1-N-naphthylphthalamic acid (Nap), revealing that it undergoes hydrolysis via undissociated neighboring carboxyl group participation. The research indicated that Nap is as reactive as phthalamic acid but less reactive than phthalanilic acid, and additives like cyclodextrin or metal ions do not affect the kinetics of this reaction (Granados, Nassetta, & Rossi, 1995).

Applications in Chemistry and Biochemistry

The work of Shahid, Ali, and Shahzadi (2009) involved synthesizing 2-(N-naphthylamido)benzoic acid through a reaction involving phthalic anhydride and naphthylamine. This study also explored the synthesis of organotin(IV) complexes and their antimicrobial activities, showing that compounds with tetrahedral geometry in solution are more toxic (Shahid, Ali, & Shahzadi, 2009).

Agriculture and Plant Science

Powell and Pratt (1960) discovered that N-l-naphthyl phthalamic acid can promote abscission of peach fruits, suggesting its potential use as a thinning spray in agriculture (Powell & Pratt, 1960).

Chiral Separations and Analytical Chemistry

Wang and Khaledi (1998) studied the chiral separation of various compounds, including N-[1-(1-naphthyl)ethyl]phthalamic acid, using quaternary ammonium beta-cyclodextrin in capillary electrophoresis. They demonstrated the potential for separation in both aqueous and nonaqueous media (Wang & Khaledi, 1998).

Pharmaceutical Research

Zhang, Krishnaswami, and Sun (2003) highlighted the use of a chiral-polymer as a pseudo-stationary phase for micellar electrokinetic chromatography. This polymer, containing naphthylethyl phthalamic acid, enabled chiral separations in aqueous solutions and demonstrated high efficiency and potential for rapid separation of compounds (Zhang, Krishnaswami, & Sun, 2003).

Environmental Analysis

Díaz, Acedo Valenzuela, and Salinas (1994) developed a method using partial least squares calibration for the simultaneous determination of naptalam (N-(1-naphthyl) phthalamic acid) and its metabolites in river water, demonstrating the application of this compound in environmental monitoring (Díaz, Acedo Valenzuela, & Salinas, 1994).

Degradation Studies

Talebpour, Ghassempour, and Shamsipur (2003) studied the degradation of naptalam, identifying major degradation reactions and products. This research is significant for understanding the environmental and chemical stability of this compound (Talebpour, Ghassempour, & Shamsipur, 2003).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that the compound is used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease (ckd) undergoing dialysis, and also for the treatment of hypercalcemia in patients with parathyroid carcinoma . This suggests that the compound may target the parathyroid glands or related biochemical pathways.

Mode of Action

It is known that the compound is used in the synthesis of other compounds via a copper (i)-catalyzed alkyne–azide cycloaddition reaction (cuaac), indicating that it may interact with its targets through similar chemical reactions .

Biochemical Pathways

Given its use in the treatment of secondary hyperparathyroidism and hypercalcemia, it can be inferred that the compound likely affects calcium regulation pathways in the body .

Result of Action

Given its therapeutic use in the treatment of secondary hyperparathyroidism and hypercalcemia, it can be inferred that the compound likely helps regulate calcium levels in the body .

Propriétés

IUPAC Name |

2-[[(1R)-1-naphthalen-1-ylethyl]carbamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO3/c1-13(15-12-6-8-14-7-2-3-9-16(14)15)21-19(22)17-10-4-5-11-18(17)20(23)24/h2-13H,1H3,(H,21,22)(H,23,24)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEKKAEAOTSMLNW-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=CC=C3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=CC=C3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357476 | |

| Record name | (R)-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid | |

CAS RN |

163438-05-9 | |

| Record name | (R)-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(-)-N-(1-(1-Naphthyl)ethyl)phthalamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-methyl-5-nitrobenzo[B]thiophene-2-carboxylate](/img/structure/B66464.png)

![N-[1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethylidene]hydroxylamine](/img/structure/B66476.png)

![Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate](/img/structure/B66488.png)

![3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B66496.png)

![4-(Methylsulfanyl)-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}butanoic acid](/img/structure/B66497.png)